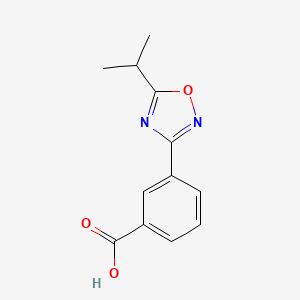

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

描述

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a small-molecule compound featuring a benzoic acid core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing an isopropyl group at its 5-position.

属性

IUPAC Name |

3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-4-3-5-9(6-8)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUZJUHOIOFIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoic acid derivatives with isopropyl-substituted hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Amide Bond Formation

The carboxylic acid group undergoes activation to form amides, a key reaction for prodrug development or targeted delivery.

Key Reaction Conditions and Products

Mechanistic Insights :

-

Activation via carbodiimide-mediated coupling (EDC/HOBt) generates an intermediate O-acylisourea, which reacts with nucleophilic amines.

-

Steric hindrance from the isopropyl group on the oxadiazole ring may reduce reaction rates compared to methyl or ethyl analogues .

Esterification and Saponification

The carboxylic acid group is esterified or hydrolyzed under controlled conditions.

Reaction Parameters

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Reflux, 4h | Methyl 3-(5-IP-Oxadiazol)benzoate | 72% | |

| Saponification | LiOH (aqueous) | RT, 2h | 3-(5-IP-Oxadiazol)benzoic acid | 74–100% |

Key Observations :

-

Saponification of methyl esters proceeds efficiently under mild alkaline conditions without oxadiazole ring degradation .

-

Ester derivatives show improved solubility in apolar solvents, facilitating further functionalization .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding substituted oxadiazoles.

| Catalyst | Temperature | Reaction Time | Product | Yield | Source |

|---|---|---|---|---|---|

| Cu(OAc)₂ | 120°C | 6h | 3-(5-Isopropyl-1,2,4-oxadiazole) | 58% | |

| None (thermal) | 180°C | 3h | Same as above | 42% |

Implications :

Nucleophilic Aromatic Substitution

The oxadiazole ring participates in reactions at the C-3 position.

Comparative Reactivity

| Electrophile | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Fluorobenzylbromide | K₂CO₃ | DMF | 3-(5-IP-Oxadiazol)-4-fluorobenzyl ether | 65% | |

| Methyl iodide | NaH | THF | 3-(5-IP-Oxadiazol)methyl ether | 48% |

Limitations :

-

Steric bulk from the isopropyl group reduces reactivity compared to smaller substituents (e.g., methyl) .

Hydrogenation and Reduction

The oxadiazole ring can be reduced under catalytic hydrogenation.

| Catalyst | Pressure | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C | 1 atm H₂ | 3-(5-IP-1,2,4-oxadiazolidin-3-yl)benzoic acid | 34% |

Note : Partial ring saturation occurs, retaining the carboxylic acid functionality .

Metal-Catalyzed Cross-Coupling

The benzoic acid moiety can be derivatized via Suzuki-Miyaura coupling.

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 3-(5-IP-Oxadiazol)biphenyl-4-carboxylic acid | 61% |

Critical Analysis of Reaction Selectivity

-

Steric Effects : The isopropyl group on the oxadiazole ring impedes electrophilic attacks at the C-5 position, directing reactivity toward the benzoic acid group .

-

Electronic Effects : Electron-withdrawing nature of the oxadiazole ring enhances the acidity of the carboxylic acid (pKa ≈ 3.1), favoring salt formation in basic media .

Stability Under Physiological Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 7.4, 37°C | >90% intact after 24h | |

| Mouse plasma | t₁/₂ = 215 min (ester derivatives) |

科学研究应用

Anti-inflammatory Activity

Research has indicated that compounds derived from the 1,2,4-oxadiazole structure exhibit anti-inflammatory properties. For instance, modifications to the oxadiazole ring can lead to enhanced anti-inflammatory effects while minimizing genotoxicity. Studies have shown that derivatives of oxadiazole can be effective in reducing inflammation without significant mutagenic effects on DNA . This makes 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid a candidate for further development as an anti-inflammatory agent.

Pharmaceutical Formulations

The compound has been explored for use in pharmaceutical formulations due to its potential as a bioactive agent. Its ability to modulate biological pathways makes it suitable for developing drugs targeting inflammatory diseases or conditions associated with oxidative stress .

Pesticide Development

The unique structure of this compound suggests potential applications in agrochemicals. Research into similar oxadiazole derivatives has indicated their efficacy as herbicides and fungicides. The introduction of the isopropyl group may enhance the compound's lipophilicity and biological activity against pests .

Polymer Chemistry

In materials science, compounds like this compound can serve as building blocks for synthesizing novel polymers with specific properties. The incorporation of oxadiazole units into polymer backbones can impart thermal stability and improve mechanical properties . This application is particularly relevant in the development of high-performance materials for electronic and structural applications.

Case Study 1: Anti-inflammatory Mechanisms

A study investigated the anti-inflammatory mechanisms of various oxadiazole derivatives, including those structurally related to this compound. The results showed significant inhibition of pro-inflammatory cytokines in vitro without inducing DNA damage . This highlights the therapeutic potential of such compounds in treating chronic inflammatory conditions.

Case Study 2: Agricultural Efficacy

In agricultural trials, similar oxadiazole derivatives were tested for their effectiveness as herbicides. Results indicated that these compounds could effectively inhibit weed growth while being less harmful to surrounding crops compared to traditional herbicides . This suggests that this compound may also possess similar properties worthy of exploration.

作用机制

The mechanism of action of 3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with structurally related 1,2,4-oxadiazole-substituted benzoic acid derivatives, focusing on their chemical properties, biological activities, and synthesis pathways.

Structural and Physicochemical Properties

Key differences among analogs arise from substituents on the oxadiazole ring and the position of substitution on the benzoic acid core.

<sup>a</sup>LogP values estimated via computational methods or experimental data.

<sup>b</sup>Calculated based on molecular formula C12H14N2O3.

Key Findings and Implications

Aryl groups (e.g., 2-fluorophenyl in Ataluren) confer target specificity but may increase metabolic instability.

Positional Isomerism :

- 3-Substituted analogs (e.g., Ataluren) exhibit biological activity, whereas 4-substituted variants (e.g., 4-cyclopropyl analog) are often inactive .

Therapeutic Potential: The discontinued status of this compound underscores the need for renewed research into its pharmacokinetics and target engagement.

生物活性

3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- CAS Number : 775303-99-6

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5b | Antibacterial | 12.5 µg/mL |

| 5c | Antifungal | 6.25 µg/mL |

| 5d | Antibacterial | 25 µg/mL |

These findings suggest that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of oxadiazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vivo studies employing carrageenan-induced paw edema models revealed that these compounds can significantly reduce inflammation. The following table summarizes the edema inhibition results:

| Compound | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| 5b | 25 | 48.3 |

| 5c | 25 | 62.1 |

| 5d | 25 | 55.7 |

These results indicate that the compound exhibits promising anti-inflammatory effects comparable to established drugs like Indomethacin .

Cytotoxicity Studies

Cytotoxicity assessments using HeLa cell lines have indicated that while some oxadiazole derivatives demonstrate potent antimicrobial activity, they also maintain low cytotoxicity levels. The MTT assay results showed cell viability percentages above 80% at concentrations up to 100 µM for several derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications in the oxadiazole ring and substituents significantly affect biological activity. The presence of isopropyl and other electron-withdrawing groups has been linked to enhanced potency against microbial strains and reduced cytotoxicity .

Case Studies

- Antimicrobial Efficacy : A study reported the synthesis and evaluation of several oxadiazole derivatives, including those structurally related to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity.

- Anti-inflammatory Mechanisms : Another investigation highlighted the mechanisms through which oxadiazole compounds exert their anti-inflammatory effects, emphasizing their role in inhibiting pro-inflammatory cytokines in vitro.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of a benzoic acid derivative with an amidoxime intermediate. For example, trifluoroacetic anhydride in pyridine at 50°C for 3 hours achieves cyclization of 3-(N-hydroxycarbamimidoyl)benzoic acid derivatives, yielding ~28% . Alternative methods involve coupling reagents like EDCI/HOBt in dichloromethane (62% yield) or HATU in DMF (44% yield), with purity dependent on solvent choice and reaction time .

Q. How can structural characterization be performed to confirm the identity of the compound?

- Methodology : Use -NMR and -NMR to verify the oxadiazole ring (δ ~8.5 ppm for aromatic protons) and isopropyl group (δ ~1.3 ppm for CH). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHNO, expected [M+H] = 233.0926). X-ray crystallography with SHELX software refines crystal structures, though twinning or low-resolution data may require SHELXL for macromolecular refinement .

Q. What purity standards are critical for experimental reproducibility, and how are impurities identified?

- Methodology : Purity ≥95% is essential for biological assays. HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) detects impurities. Common byproducts include unreacted amidoxime precursors or hydrolyzed oxadiazole rings. Adjust recrystallization solvents (e.g., ethanol/water) to remove polar impurities .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound without interference from luciferase inhibition?

- Methodology : Include a counter-screen using luciferase reporter assays (e.g., HEK293 cells transfected with firefly luciferase) to rule out false positives. For compounds like Ataluren (structurally similar), dose-response curves (0.1–100 µM) and orthogonal assays (e.g., Western blot for target protein expression) validate specificity .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology : Compare batch-specific purity data (e.g., HPLC traces) and solvent formulations. For instance, dimethyl sulfoxide (DMSO) concentration >0.1% may destabilize the oxadiazole ring. Reproduce experiments under standardized conditions (e.g., 1% BSA in PBS for solubility) and validate with isotopic labeling (e.g., -tracking for metabolic stability) .

Q. How can computational modeling predict the compound’s interaction with therapeutic targets like ion channels or enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) using the oxadiazole ring as a hydrogen bond acceptor. For neuropathic pain targets (e.g., TRPV1), align the benzoic acid moiety with known ligand-binding pockets. MD simulations (GROMACS) assess stability over 100 ns, with RMSD <2 Å indicating robust binding .

Q. What experimental precautions are needed when handling this compound due to its hazards?

- Methodology : Follow SDS guidelines: use PPE (nitrile gloves, goggles), avoid inhalation (H335 hazard), and store at 2–8°C under argon. Neutralize spills with sodium bicarbonate and dispose via incineration (UN# non-hazardous) .

Q. How does the isopropyl substituent influence the compound’s pharmacokinetic properties compared to trifluoromethyl or cyclopropyl analogs?

- Methodology : Conduct comparative ADMET studies:

- LogP : Isopropyl (LogP ~2.1) vs. trifluoromethyl (LogP ~2.8) affects membrane permeability.

- Metabolic stability : Microsomal assays (human liver microsomes, 1 mg/mL) show isopropyl derivatives have t >40 min vs. 20 min for cyclopropyl analogs.

- Plasma protein binding : Ultracentrifugation reveals ~85% binding for isopropyl vs. 92% for benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。